molecular formula C10H14N2O B013763 3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine CAS No. 51095-86-4

3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine

Cat. No. B013763
CAS RN: 51095-86-4
M. Wt: 178.23 g/mol
InChI Key: RWFBQHICRCUQJJ-JQWIXIFHSA-N
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Description

3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine, also known as 3-MOP, is an organophosphorus compound used in the synthesis of several drugs and chemicals. It is a colorless, crystalline solid with a melting point of 65-68°C and is soluble in water and most organic solvents. 3-MOP is used in a variety of industrial and pharmaceutical applications, such as the synthesis of pyrrolidines, piperidines, and other cyclic amines.

Scientific Research Applications

Nicotine Metabolite

Nicotine-cis-N-oxide is a stereoisomer of the naturally occurring nicotine metabolite, nicotine-1’-N-oxide . It is a potential intermediate in the N-demethylation of nicotine . This makes it an important compound in understanding the metabolic pathways of nicotine in the body.

Toxicology & Xenobiotic Metabolism

Nicotine-cis-N-oxide is used in the research area of Toxicology & Xenobiotic Metabolism . It helps in understanding how the body metabolizes foreign substances, including drugs and toxins.

Neuroscience Research

Nicotine-cis-N-oxide and its metabolites have been studied for their effects on neuronal mechanisms involving cognitive domains, such as learning and memory . This makes it a valuable compound in neuroscience research.

Pharmacology

Nicotine-cis-N-oxide is used in pharmacological studies to understand the effects of nicotine and its metabolites on the brain . It helps in understanding the pharmacologically active biotransformations of nicotine in the brain .

Tobacco Research

As a metabolite of nicotine, Nicotine-cis-N-oxide is used in tobacco research . It helps in understanding the effects of tobacco consumption on the body and the metabolic pathways involved.

properties

IUPAC Name

3-[(1S,2S)-1-methyl-1-oxidopyrrolidin-1-ium-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12(13)7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFBQHICRCUQJJ-JQWIXIFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1C2=CN=CC=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N@@+]1(CCC[C@H]1C2=CN=CC=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine

CAS RN

51095-86-4
Record name Nicotine N'-oxide, (1'S,2'S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051095864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1â??S,2â??S)-trans-Nicotine 1â??-Oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NICOTINE N'-OXIDE, (1'S,2'S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V35J35GP5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

500 g of nicotine (3.08 mol) are slowly added dropwise to an equimolar 30% hydrogen peroxide solution containing 5.9 g of citric acid (30.8 mmol), the temperature being maintained below 90° C. After the addition has ended, the mixture is heated at 80° C. for 5 hours.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine
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3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine
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3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine

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